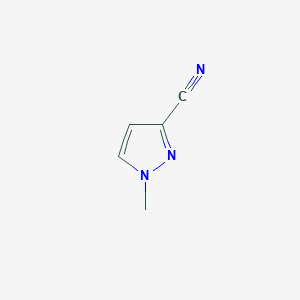

1-methyl-1H-pyrazole-3-carbonitrile

描述

Context and Significance within Pyrazole (B372694) Heterocyclic Chemistry

Pyrazoles, as a class of heterocyclic compounds, have a rich history dating back to their first synthesis in the late 19th century. numberanalytics.com They are aromatic compounds with the molecular formula C₃H₄N₂. numberanalytics.com The presence of two nitrogen atoms within the five-membered ring imparts distinct physical and chemical properties that are often different from their all-carbon counterparts. britannica.com This unique arrangement makes pyrazoles and their derivatives valuable scaffolds in the development of new pharmaceuticals, agrochemicals, and functional materials. numberanalytics.comnumberanalytics.com

The significance of the pyrazole nucleus is underscored by its presence in numerous commercially successful drugs. middlebury.edu For instance, celecoxib (B62257) is a well-known anti-inflammatory drug, while rimonabant (B1662492) was developed as an anti-obesity agent. numberanalytics.com These examples highlight the therapeutic potential embedded within the pyrazole framework. The diverse pharmacological activities exhibited by pyrazole derivatives include anti-inflammatory, antimicrobial, anticancer, analgesic, and anticonvulsant properties, among others. wisdomlib.orgorientjchem.orgnih.gov

1-Methyl-1H-pyrazole-3-carbonitrile, with its specific substitution pattern, offers chemists a valuable synthon for further molecular elaboration. The methyl group at the 1-position and the carbonitrile group at the 3-position provide specific sites for chemical modification, allowing for the systematic exploration of structure-activity relationships in drug discovery programs and the fine-tuning of properties for materials science applications.

Foundational Research Trajectories and Scholarly Relevance

The foundational research on pyrazoles has paved the way for the synthesis and investigation of a vast number of derivatives, including this compound. Early synthetic methods, such as the Knorr synthesis involving the condensation of β-diketones with hydrazines, established the groundwork for accessing the pyrazole core. researchgate.net Over the years, more advanced and regioselective synthetic strategies have been developed to introduce a variety of substituents onto the pyrazole ring. nih.gov

Research involving this compound and its isomers has been instrumental in the exploration of new chemical entities. For example, the related compound 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile has been utilized as a precursor in the synthesis of various fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, which are known to possess a range of biological activities. ekb.egekb.egmdpi.com These studies demonstrate the utility of cyanopyrazole derivatives as versatile intermediates in the construction of complex molecular architectures with potential therapeutic applications.

The scholarly relevance of this compound is evident from its inclusion in chemical catalogs and its use as a starting material in patented synthetic routes. scbt.comchemicalbook.comsobekbio.comgoogle.com Its availability facilitates further research into the development of novel compounds with tailored properties. The ongoing investigation into pyrazole chemistry continues to uncover new applications and deepen our understanding of the structure-property relationships within this important class of heterocyclic compounds. researchgate.net

Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 79080-39-0 | scbt.com |

| Molecular Formula | C₅H₅N₃ | scbt.com |

| Molecular Weight | 107.11 g/mol | scbt.com |

Structure

3D Structure

属性

IUPAC Name |

1-methylpyrazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3/c1-8-3-2-5(4-6)7-8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOQLZFAAFSUXFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90508787 | |

| Record name | 1-Methyl-1H-pyrazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90508787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79080-39-0 | |

| Record name | 1-Methyl-1H-pyrazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90508787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-1H-pyrazole-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Strategies for 1-Methyl-1H-pyrazole-3-carbonitrile

The construction of the this compound scaffold can be achieved through various synthetic routes, primarily relying on the cyclization of carefully chosen precursors.

Precursor-Based Synthetic Pathways

A prevalent method for synthesizing pyrazole (B372694) derivatives involves the condensation reaction between a hydrazine (B178648) and a β-difunctional compound. nih.gov For the synthesis of this compound, this typically involves the reaction of methylhydrazine with a suitable three-carbon synthon bearing a nitrile group or a precursor to it.

One common precursor is 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile, which can be reacted with an acetylacetone (B45752) enamine to yield a pyrazolo[1,5-a]pyrimidine-3-carbonitrile (B1581683) derivative. ekb.eg Further transformations can then lead to the desired this compound. Another approach involves the use of 3-oxoalkanonitriles as precursors. mdpi.comnih.gov For instance, the reaction of enaminones with hydroxylamine (B1172632) hydrochloride can produce aldoximes, which are then converted to 3-oxoalkanonitriles in a basic medium. mdpi.comnih.gov These can then be condensed with hydrazine to form the pyrazole ring. mdpi.comnih.gov

Optimized Reaction Conditions and Yield Enhancement

The efficiency of pyrazole synthesis is often contingent on the reaction conditions. Researchers have explored various catalysts and solvents to improve yields and regioselectivity. researchgate.net For instance, the use of nanometal oxides as catalysts in multicomponent reactions has shown promise in synthesizing pyrazole-based compounds under mild conditions. researchgate.net Temperature also plays a crucial role; a temperature-controlled approach has been developed for the divergent synthesis of pyrazoles and 1-tosyl-1H-pyrazoles, allowing for the selective formation of desired products by simply adjusting the reaction temperature. nih.gov In some cases, the addition of a catalyst like diphosphorus (B173284) pentoxide can lead to a high purity product. chemicalbook.com

Functionalization and Derivatization Reactions of the Pyrazole Core

The true synthetic power of this compound lies in the reactivity of its pyrazole core, which allows for the introduction of various functional groups at specific positions.

Regioselective Substitution Reactions on the Pyrazole Ring System

The electron distribution within the pyrazole ring directs incoming electrophiles to specific positions, enabling regioselective functionalization.

Halogenated pyrazoles are valuable intermediates for cross-coupling reactions. The regioselective halogenation of pyrazoles can be achieved using N-halosuccinimides in fluorinated alcohols, yielding a variety of halogenated arenes with high regioselectivity under mild conditions. nih.gov

Bromination: 4-Bromopyrazoles can be synthesized through a three-component reaction of hydrazine, acetylacetone, and a brominating agent like diethyl bromomalonate. sioc-journal.cn This method is efficient and environmentally friendly. sioc-journal.cn

Iodination: The iodination of 1-methylpyrazole (B151067) can be accomplished using iodine as the iodizing agent in the presence of an oxidant. google.com This process promotes the forward reaction, leading to improved reaction rates and product yields. google.com Another method for the synthesis of 4-iodopyrazoles involves the ICl-induced dehydration and iodination of 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles at room temperature. organic-chemistry.org This approach is notable for its selectivity and tolerance of various functional groups. organic-chemistry.org The reaction of this compound with iodine in the presence of an oxidizing agent is a common method for producing 4-iodo-1-methyl-1H-pyrazole-3-carbonitrile.

Table 1: Halogenation of the Pyrazole Ring

| Halogen | Reagent | Position | Reference |

|---|---|---|---|

| Bromo | Diethyl bromomalonate | 4 | sioc-journal.cn |

| Iodo | Iodine/Oxidant | 4 | google.com |

| Iodo | ICl/Li2CO3 | 4 | organic-chemistry.org |

The introduction of carbon-based functional groups further expands the synthetic utility of the pyrazole core.

Formylation: The Vilsmeier-Haack reaction is a classic method for introducing a formyl group onto electron-rich aromatic rings like pyrazole. researchgate.net This reaction typically uses a complex of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate a reactive chloroiminium ion that attacks the pyrazole ring, most commonly at the 4-position. vulcanchem.comresearchgate.net

Acetylation: Acetyl groups can be introduced onto the pyrazole ring, as seen in the synthesis of 1-acetyl-5-methyl-1H-pyrazole-3-carbonitrile. bldpharm.com

Cyclopropylation: While direct cyclopropylation methods are less common, the synthesis of pyrazoles with cyclopropyl (B3062369) substituents can be achieved through precursor synthesis.

Thiophenylation: The introduction of a thiophenyl group can be achieved through various methods, often involving the reaction of a halogenated pyrazole with a thiophenol derivative in the presence of a suitable catalyst. For example, 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile can be reacted with phenyl isothiocyanate and subsequently with phenacyl bromide derivatives to form thiophene-containing pyrazolo[1,5-a]pyrimidine (B1248293) structures. ekb.egekb.eg

Trifluoromethylation: Trifluoromethylated pyrazoles are of significant interest due to the unique properties conferred by the trifluoromethyl group. The synthesis of 3-(trifluoromethyl)-1-methyl-1H-pyrazole derivatives often involves the condensation of ethyl trifluoroacetoacetate with methylhydrazine. google.comresearchgate.net The synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid has also been reported, starting from 2,2-difluoro acetyl halide. google.com

Table 2: Introduction of Carbon-Based Moieties

| Moiety | Method/Reagent | Reference |

|---|---|---|

| Formyl | Vilsmeier-Haack (POCl₃/DMF) | researchgate.netvulcanchem.comresearchgate.net |

| Acetyl | - | bldpharm.com |

| Thiophenyl | Reaction with phenyl isothiocyanate and phenacyl bromide derivatives | ekb.egekb.eg |

| Trifluoromethyl | Condensation with ethyl trifluoroacetoacetate | google.comresearchgate.net |

Amination and Related Transformations

While direct amination of the this compound ring is not a commonly cited transformation, the synthesis and utilization of aminopyrazole derivatives are crucial for building fused heterocyclic systems. Precursors such as 5-amino-1-substituted-pyrazole-4-carbonitriles are key starting materials. ekb.egchim.itnih.gov These amino-pyrazoles are highly valued 1,3-bis-nucleophilic reagents. chim.it They undergo cyclocondensation reactions with various 1,3-bis-electrophiles to form fused pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which are of significant interest for their biological activities. chim.itekb.egresearchgate.net The synthesis of these essential aminopyrazole precursors often starts from materials like oxoalkanonitriles, which are reacted with reagents such as trichloroacetonitrile (B146778) and then condensed with hydrazine. nih.gov

Reactions Involving the Nitrile Group

The nitrile group (C≡N) in this compound is a versatile functional group that participates in several important transformations. pressbooks.pub Its polarized nature, with an electrophilic carbon atom, makes it susceptible to nucleophilic attack. pressbooks.publibretexts.org

Key reactions involving the nitrile group include:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (1-methyl-1H-pyrazole-3-carboxylic acid). The reaction proceeds through an amide intermediate. pressbooks.pub

Reduction: Reduction of the nitrile group, typically with a powerful reducing agent like lithium aluminum hydride (LiAlH₄), produces a primary amine (1-(1-methyl-1H-pyrazol-3-yl)methanamine). This reaction involves the nucleophilic addition of hydride ions. pressbooks.publibretexts.org

Reaction with Grignard Reagents: Treatment with a Grignard reagent (R-MgX) followed by aqueous workup converts the nitrile into a ketone. This allows for the formation of a new carbon-carbon bond, with the nitrile carbon becoming the carbonyl carbon of the resulting ketone. pressbooks.publibretexts.org

Cyclocondensation: The nitrile group is instrumental in the synthesis of fused ring systems. For example, ortho-amino pyrazole nitriles are common precursors for the synthesis of pyrazolo[3,4-d]pyrimidines. The cyclization often involves reaction with reagents like formamide, thiourea, or carbon disulfide to build the fused pyrimidine (B1678525) ring. ekb.egtandfonline.comnih.gov

| Reaction Type | Reagent(s) | Product Functional Group | Reference |

|---|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻, H₂O | Carboxylic Acid | pressbooks.pub |

| Reduction | LiAlH₄, then H₂O | Primary Amine | libretexts.org |

| Grignard Reaction | R-MgX, then H₃O⁺ | Ketone | pressbooks.pub |

| Cyclocondensation | Formamide, Thiourea, etc. | Fused Pyrimidine Ring | ekb.egtandfonline.com |

Transformations at the N1-Methyl Position

The N1-methyl group on the pyrazole ring is generally stable. Pyrazole itself reacts with alkyl halides to give N-alkyl pyrazoles. rrbdavc.org In the case of this compound, the nitrogen is already alkylated. Further reaction at this nitrogen to form a quaternary pyrazolium (B1228807) salt, such as an N-1,N-2-dimethylpyrazolium salt, is possible but requires a reactive alkylating agent. rrbdavc.org For most synthetic applications utilizing this compound as a building block, the N1-methyl group remains intact, serving to block that nitrogen from further reaction and directing substitution to other positions on the ring. The synthesis of related compounds like 1-Methyl-5-((methylamino)methyl)-1H-pyrazole-3-carbonitrile demonstrates that complex functionalization can occur elsewhere on the molecule without affecting the N1-methyl group. bldpharm.com

Mechanistic Studies of Reaction Pathways

Understanding the mechanisms of reactions involving pyrazoles is key to predicting their outcomes and designing synthetic routes.

Electrophilic Aromatic Substitution Mechanisms in Pyrazoles

The pyrazole ring is aromatic and undergoes electrophilic aromatic substitution (EAS). rrbdavc.org However, the reactivity is different from that of benzene (B151609) due to the presence of the two nitrogen atoms. The mechanism proceeds in two steps: attack of the aromatic ring on an electrophile to form a carbocation intermediate (often called a sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.org

In the pyrazole ring, the C4 position is the most electron-rich and therefore the most susceptible to electrophilic attack. rrbdavc.orgyoutube.com Attack at the C3 or C5 positions leads to a highly unstable intermediate where a positive charge is placed on an azomethine nitrogen, which is energetically unfavorable. rrbdavc.org In contrast, attack at C4 does not generate such an unstable intermediate, making this pathway significantly preferred for reactions like nitration, halogenation, and sulfonation. rrbdavc.orgyoutube.com The presence of the N1-methyl group further solidifies this preference for C4 substitution.

Cyclocondensation and Ring-Forming Processes for Fused Systems

Cyclocondensation reactions are a cornerstone of heterocyclic chemistry and are widely used to synthesize fused pyrazole systems. chim.itbeilstein-journals.orgresearchgate.net The general mechanism involves the reaction of a bifunctional pyrazole derivative with a bifunctional reagent, leading to intramolecular cyclization and the formation of a new ring.

A prominent example is the synthesis of pyrazolo[3,4-d]pyrimidines from 5-aminopyrazole-4-carbonitrile precursors. ekb.egtandfonline.comsemanticscholar.org The process typically involves the nucleophilic amino group of the pyrazole attacking an electrophilic center of the condensing partner (e.g., formamide, orthoesters). This is followed by an intramolecular cyclization where the pyrazole ring nitrogen attacks another electrophilic site, often a nitrile or a related group formed in situ, culminating in the formation of the fused pyrimidine ring after a dehydration or elimination step. ekb.egnih.gov These methods are highly effective for creating diverse libraries of pyrazolo-fused heterocycles. chim.itresearchgate.net

| Fused System | Pyrazole Precursor | Condensing Reagent Example | Reference |

|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidine | 5-Aminopyrazole-4-carbonitrile | Formamide | ekb.egtandfonline.com |

| Pyrazolo[3,4-b]pyridine | 5-Aminopyrazole | 1,3-Dicarbonyl compound | chim.itcardiff.ac.uk |

| Pyrazolo[1,5-a]pyrimidine | 5-Aminopyrazole | β-Ketoester | chim.itekb.eg |

Rearrangement Reactions (e.g., Dimroth Rearrangement)

The Dimroth rearrangement is an important isomerization reaction observed in many heterocyclic systems, including those derived from pyrazoles. wikipedia.orgresearchgate.net This rearrangement involves the transposition of an endocyclic and an exocyclic heteroatom. In the context of fused pyrimidines, it typically involves a ring-opening of the pyrimidine ring, followed by rotation and ring-closure to form a more thermodynamically stable isomer. wikipedia.orgresearchgate.net

For instance, certain substituted pyrazolo[3,4-d]pyrimidines can undergo a Dimroth-type rearrangement. researchgate.net The mechanism is often catalyzed by acid or base and proceeds through a tandem ring-opening/ring-closure sequence. researchgate.netnih.gov This pathway can lead to the isomerization of kinetically formed products into their more stable thermodynamic counterparts, such as the conversion of a tandfonline.comrrbdavc.orgsemanticscholar.orgtriazolo[4,3-c]pyrimidine to a tandfonline.comrrbdavc.orgsemanticscholar.orgtriazolo[1,5-c]pyrimidine fused system. researchgate.net This rearrangement is a powerful tool for increasing molecular diversity in the synthesis of complex heterocyclic architectures. researchgate.netnih.gov

Spectroscopic Characterization and Structural Elucidation Studies

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1-methyl-1H-pyrazole-3-carbonitrile, ¹H and ¹³C NMR, along with two-dimensional techniques, offer a complete picture of the atomic connectivity.

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three different proton environments in the molecule: the two protons on the pyrazole (B372694) ring and the three protons of the methyl group.

N-Methyl Protons (H-N-CH₃): The protons of the methyl group attached to the N1 nitrogen are anticipated to appear as a sharp singlet. This signal is typically found in the range of δ 3.8-4.1 ppm. In related N-methylated pyrazole structures, this singlet is a characteristic feature.

Pyrazole Ring Protons (H-4 and H-5): The pyrazole ring has two aromatic protons at positions 4 and 5. These protons are in different chemical environments and are expected to couple with each other, appearing as two distinct doublets. The proton at position 5 (H-5) is adjacent to the nitrogen atom and is generally shifted further downfield compared to the proton at position 4 (H-4). Expected chemical shifts are approximately δ 7.5-7.7 ppm for H-5 and δ 6.7-6.9 ppm for H-4. The analysis of the parent 1-methylpyrazole (B151067) shows signals in these regions chemicalbook.comchemicalbook.com.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern |

|---|---|---|

| H-5 | ~7.5 - 7.7 | Doublet (d) |

| H-4 | ~6.7 - 6.9 | Doublet (d) |

| N-CH₃ | ~3.8 - 4.1 | Singlet (s) |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, five distinct signals are expected, corresponding to the five carbon atoms in unique electronic environments.

Nitrile Carbon (C≡N): The carbon of the nitrile group is characteristically found in the aromatic region, typically between δ 110-120 ppm researchgate.net.

Pyrazole Ring Carbons (C-3, C-4, C-5): The three carbons of the pyrazole ring will have distinct chemical shifts. The C-3 carbon, being attached to the electron-withdrawing nitrile group, is expected to be significantly downfield. The C-5 carbon, adjacent to two nitrogen atoms, will also be downfield. The C-4 carbon typically appears at a more upfield position relative to C-3 and C-5. Based on data from similar pyrazole structures, the predicted shifts are approximately δ 140-145 ppm for C-5, δ 110-115 ppm for C-4, and a lower field shift for C-3 due to the nitrile substituent. The carbon attached to the nitrile (C-3) would likely be in the δ 95-105 ppm range.

Methyl Carbon (N-CH₃): The carbon of the N-methyl group is expected to appear in the upfield region of the spectrum, typically around δ 35-40 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-5 | ~140 - 145 |

| C-4 | ~110 - 115 |

| C-3 | ~95 - 105 |

| C≡N | ~110 - 120 |

| N-CH₃ | ~35 - 40 |

While ¹H and ¹³C NMR spectra propose the number and type of proton and carbon environments, 2D NMR techniques are crucial for unambiguously assigning these signals and confirming the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond C-H coupling). For this compound, an HSQC spectrum would show correlations between the H-4 signal and the C-4 signal, the H-5 signal and the C-5 signal, and the N-CH₃ protons with the N-CH₃ carbon. This confirms which proton is attached to which carbon researchgate.net.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH couplings). It is exceptionally powerful for identifying the connectivity between different parts of the molecule, especially around quaternary (non-protonated) carbons nih.gov. In the case of this compound, key HMBC correlations would be expected between:

The N-methyl protons and the C-5 carbon of the pyrazole ring, confirming the N1-methylation.

The H-5 proton and the C-3 and C-4 carbons.

The H-4 proton and the C-3 and C-5 carbons, as well as the nitrile carbon (C≡N). These correlations are fundamental to confirming the substitution pattern on the pyrazole ring rsc.org.

Vibrational Spectroscopy for Molecular Structure and Dynamics

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecules. These methods are particularly useful for identifying functional groups.

The FT-IR spectrum provides information on the characteristic vibrational frequencies of the functional groups within the molecule.

Nitrile (C≡N) Stretch: The most distinct peak in the FT-IR spectrum is expected to be the stretching vibration of the carbon-nitrogen triple bond (C≡N). This absorption is typically strong and sharp, appearing in the range of 2220-2260 cm⁻¹ nih.gov.

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the pyrazole ring are expected in the region of 3000-3100 cm⁻¹.

Aliphatic C-H Stretch: The C-H stretching of the methyl group should appear just below 3000 cm⁻¹.

C=N and C=C Ring Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring typically appear in the 1400-1600 cm⁻¹ region researchgate.net.

Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2900 - 3000 | Medium |

| Nitrile (C≡N) Stretch | 2220 - 2260 | Strong, Sharp |

| C=N/C=C Ring Stretch | 1400 - 1600 | Medium-Strong |

Raman spectroscopy provides complementary information to FT-IR. Vibrations that are symmetric and involve less change in dipole moment tend to be stronger in Raman spectra.

Nitrile (C≡N) Stretch: The nitrile stretch is also Raman active and would be expected in a similar region as in the IR spectrum (2220-2260 cm⁻¹).

Pyrazole Ring Vibrations: The symmetric "breathing" modes of the pyrazole ring are often strong in the Raman spectrum and would be expected in the fingerprint region (below 1600 cm⁻¹). For the parent pyrazole, Raman signals are well-documented and provide a basis for comparison chemicalbook.com. While specific experimental Raman data for this compound is not readily available, the technique remains a valuable tool for confirming the pyrazole ring structure and the presence of the nitrile group.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides crucial information about the electronic transitions within a molecule upon interaction with electromagnetic radiation.

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique used to study the electronic transitions in molecules, primarily the promotion of electrons from lower energy orbitals to higher energy ones. ubbcluj.ro For heterocyclic compounds like pyrazoles, the absorption of UV or visible light typically induces transitions of electrons in π orbitals and non-bonding (n) orbitals to anti-bonding π* orbitals. slideshare.net

The main electronic transitions observed are:

π → π transitions:* These involve the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. They are typically high-energy transitions. For the pyrazole ring, a π → π* transition is expected. Studies on the parent compound, pyrazole, show a dominant π → π* transition in the gas-phase UV absorption spectrum. researchgate.net

n → π transitions:* These transitions involve moving an electron from a non-bonding orbital (like the lone pair on a nitrogen atom) to an anti-bonding π* orbital. slideshare.net

In a study of a related derivative, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, both theoretical and experimental UV-Vis spectra were analyzed to understand its electronic properties. researchgate.netbohrium.com The analysis of such spectra, by comparing experimental results with theoretical calculations (e.g., using Density Functional Theory), helps in assigning the observed absorption bands to specific electronic transitions, such as the HOMO-LUMO energy gap which relates to the molecule's reactivity and stability. bohrium.com

For instance, fluorescence quenching studies were conducted on derivatives such as 6-amino-4-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile. mdpi.org In these experiments, the interaction of the pyrazole derivative with snake venom proteins was investigated. The results indicated a static quenching mechanism, suggesting the formation of a new, non-fluorescent ground-state complex between the pyrazole compound and the protein. mdpi.org Such studies are valuable for understanding molecular interactions, which is crucial in fields like drug design. mdpi.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

For example, the crystal structure of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was determined, revealing a non-planar geometry. bohrium.com Similarly, the structure of 1-methyl-1H-pyrazol-2-ium nitrate (B79036) was solved, showing that the atoms of the 1-methylpyrazole cation are coplanar. researchgate.net The analysis of various pyrazolone (B3327878) derivatives also showcases how substitutions on the pyrazole ring influence the crystal system and space group. spast.org

A summary of crystallographic data for several pyrazole derivatives is presented below, illustrating the type of detailed structural information obtained from these studies.

Table 1: Crystallographic Data for Selected Pyrazole Derivatives

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|---|

| Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | C₁₃H₁₄N₂O₂ | Monoclinic | P2₁/c | a = 12.141 Å, b = 13.934 Å, c = 7.2777 Å, β = 97.816° | bohrium.com |

| 1-Methyl-1H-pyrazol-2-ium nitrate | C₄H₇N₃O₃ | Orthorhombic | Pnma | a = 14.2289 Å, b = 6.1881 Å, c = 7.5592 Å | researchgate.net |

| (Z)-3-Methyl-1-phenyl-4-[(p-tolyl)(p-tolylamino)methylidene]-1H-pyrazol-5(4H)-one | C₂₅H₂₃N₃O | Monoclinic | P2₁/n | - | spast.org |

The arrangement of molecules in a crystal, known as crystal packing, is governed by various intermolecular forces. The analysis of these interactions is crucial for understanding the stability and physical properties of the solid material.

In the crystal structures of pyrazole derivatives, hydrogen bonding is a common and significant interaction. For instance, in the crystal structure of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, the packing is stabilized by intermolecular C-H···O hydrogen bonds and C-H···π interactions. bohrium.com In crystals of certain pyrazolone derivatives, molecules are linked by an extensive network of N-H···O hydrogen bonds. spast.org

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate |

| 6-amino-4-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile |

| Pyrazole |

| 1H-1,2,3-triazole |

| 1-methyl-1H-pyrazol-2-ium nitrate |

| (Z)-3-Methyl-1-phenyl-4-[(p-tolyl)(p-tolylamino)methylidene]-1H-pyrazol-5(4H)-one |

| 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl)ethanol |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of molecular systems. For pyrazole (B372694) derivatives, these calculations provide a microscopic view of structure and bonding.

Density Functional Theory (DFT) has become an indispensable method in computational chemistry for studying the structural and functional properties of pyrazole derivatives. eurasianjournals.com It offers a balance between accuracy and computational cost, making it suitable for a wide range of molecular systems. eurasianjournals.com DFT calculations, particularly using the B3LYP functional, are frequently employed to determine geometric parameters such as bond lengths and angles, as well as to predict spectroscopic signatures. researchgate.netnih.gov

The application of DFT allows for the optimization of molecular structures to find the most stable conformation (the minimum on the potential energy surface). researchgate.netnih.gov For pyrazole systems, DFT has been successfully used to elucidate molecular structures, which were then confirmed by experimental techniques like X-ray diffraction. researchgate.net Theoretical calculations provide a foundational understanding of molecular stability and behavior. researchgate.net These computational approaches are vital for designing new, efficient, and selective pyrazole-based compounds. researchgate.net

The accuracy of DFT calculations is highly dependent on the chosen basis set, which is a set of mathematical functions used to represent the electronic wave function. wikipedia.org For pyrazole derivatives, various basis sets are employed, with the choice often reflecting a compromise between computational expense and desired accuracy.

Commonly used basis sets include the Pople-style split-valence basis sets, such as 6-31G and 6-311G. wikipedia.org These are often augmented with polarization functions (e.g., 6-311G(d,p)) to provide more flexibility in describing the electron distribution, especially for systems with heteroatoms and complex bonding. researchgate.net For instance, the B3LYP/6-311G(d,p) level of theory has been shown to yield reliable results for the structural and spectroscopic analysis of pyrazole derivatives. researchgate.net

Correlation-consistent basis sets, like cc-pVDZ, are also utilized, particularly when high accuracy is needed for post-Hartree-Fock calculations. wikipedia.org The selection of the computational method and basis set is a critical step, as it directly influences the quality of the predicted molecular properties, including geometry, energy, and electronic structure. nih.govwikipedia.org

Reactivity and Selectivity Prediction

Theoretical methods are instrumental in predicting the reactivity and selectivity of chemical reactions. By analyzing the electronic structure, it is possible to identify the most probable sites for chemical attack and to understand the molecule's interaction with other species.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for characterizing chemical reactivity and kinetic stability. rjpbcs.com A smaller HOMO-LUMO gap generally implies higher reactivity because less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net In pyrazole systems, the HOMO and LUMO orbitals are often distributed across the entire molecular structure. nih.gov FMO analysis helps in understanding how the molecule interacts with other reactants, providing insights into reaction mechanisms. wikipedia.org

Table 1: Representative Frontier Molecular Orbital Energies for Pyrazole Derivatives (Calculated using DFT)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Pyrazole Derivative A | -6.25 | -1.78 | 4.47 |

| Pyrazole Derivative B | -7.05 | -0.05 | 7.00 |

| Pyrazole Derivative C | -5.91 | -2.11 | 3.80 |

Note: The data in this table are representative values for different pyrazole derivatives found in the literature and serve to illustrate the concept of FMO analysis. Actual values for 1-methyl-1H-pyrazole-3-carbonitrile would require specific calculation.

Molecular Electrostatic Potential (MEP) mapping is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity. researchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich or electron-poor. rjpbcs.com This provides a guide to where a molecule is likely to undergo electrophilic or nucleophilic attack. researchgate.netresearchgate.net

The different potential values on the MEP surface are represented by different colors:

Red: Indicates regions of most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. rjpbcs.com

Blue: Represents regions of most positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. rjpbcs.com

Green: Denotes regions of neutral or near-zero potential. rjpbcs.com

For pyrazole derivatives, MEP analysis can identify the negatively charged, electron-rich areas around nitrogen atoms and other substituents, and the positively charged, electron-deficient areas around hydrogen atoms. rjpbcs.comchemrxiv.org This information is crucial for interpreting biological recognition processes and hydrogen bonding interactions. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule by examining charge transfer and conjugative interactions. nih.gov This method translates the complex, delocalized molecular orbitals into localized bonds and lone pairs, which are easier to interpret from a chemical perspective. nih.govyoutube.com

Table 2: Example of Second-Order Perturbation Energies for Hyperconjugative Interactions in a Pyrazole-like System

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N1 | π*(C3-C4) | 25.4 | Lone Pair -> Antibonding π |

| π(C4-C5) | π*(N1-C2) | 18.9 | π -> Antibonding π |

| σ(C3-H) | σ*(N1-C2) | 1.5 | σ -> Antibonding σ |

Note: This table presents hypothetical but representative data for a pyrazole-like molecule to illustrate the types of interactions quantified by NBO analysis. LP denotes a lone pair.

Local Reactivity Descriptors

Local reactivity descriptors are crucial in identifying the most reactive sites within a molecule for various types of chemical reactions. These descriptors are derived from conceptual density functional theory (DFT) and provide insights into the local behavior of a molecule upon interaction with another chemical species.

One of the most important local reactivity descriptors is the Fukui function , which indicates the change in electron density at a specific point in the molecule when the total number of electrons is changed. It helps in predicting the sites for nucleophilic, electrophilic, and radical attacks. nih.govbas.bg For instance, a high value of the Fukui function for nucleophilic attack (f+) at a particular atom suggests it is a likely site for an electrophilic attack. Conversely, a high value for electrophilic attack (f-) indicates a site prone to nucleophilic attack. nih.govbas.bg

While specific calculations for this compound are not available, a study on a different pyrazole derivative, 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile, used the molecular electrostatic potential (MESP) to identify electron-rich sites (lone pairs on nitrogen atoms) as probable centers for electrophilic attack and electron-poor sites (carbon atoms with hydrogen atoms) as likely centers for nucleophilic attack. biointerfaceresearch.com A similar approach could be used to predict the reactive sites of this compound.

Table 1: Hypothetical Local Reactivity Descriptors for this compound

| Atomic Site | f+(r) (for electrophilic attack) | f-(r) (for nucleophilic attack) | f0(r) (for radical attack) |

| N1 | Data not available | Data not available | Data not available |

| N2 | Data not available | Data not available | Data not available |

| C3 | Data not available | Data not available | Data not available |

| C4 | Data not available | Data not available | Data not available |

| C5 | Data not available | Data not available | Data not available |

| C(nitrile) | Data not available | Data not available | Data not available |

| N(nitrile) | Data not available | Data not available | Data not available |

| C(methyl) | Data not available | Data not available | Data not available |

Note: This table is a template. Specific values would need to be calculated using quantum chemical software.

Conformational Analysis and Tautomerism Studies

Conformational analysis investigates the different spatial arrangements of atoms in a molecule and their relative energies. For a molecule like this compound, the primary focus would be on the rotation around the single bond connecting the methyl group to the pyrazole ring, although this is likely to have a low rotational barrier.

Tautomerism, the interconversion of structural isomers, is a key consideration for many heterocyclic compounds. For pyrazole derivatives, annular tautomerism (the migration of a proton between the two nitrogen atoms of the ring) is a common phenomenon. mdpi.com However, in this compound, the presence of the methyl group on the N1 nitrogen atom quenches this type of tautomerism. Therefore, it is expected to exist predominantly as a single tautomeric form. A study on N-substituted pyrazolones highlighted that these compounds exist in specific tautomeric forms depending on the substituent and the solvent environment. mdpi.com

Simulation of Spectroscopic Properties

Computational methods are widely used to simulate and predict various spectroscopic properties, aiding in the interpretation of experimental data and the structural elucidation of new compounds.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for verifying chemical structures. researchgate.netmdpi.com Software packages can calculate the ¹H and ¹³C NMR chemical shifts of a molecule with a reasonable degree of accuracy. bas.bgnih.gov These calculations are typically performed using methods like the Gauge-Including Atomic Orbital (GIAO) method in conjunction with DFT. mdpi.com

While specific predicted NMR data for this compound is not found in the searched literature, a general approach would involve optimizing the molecule's geometry and then performing GIAO calculations. The accuracy of these predictions can be improved by considering the solvent effects. mdpi.com

Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H4 | Data not available | - |

| H5 | Data not available | - |

| CH₃ | Data not available | Data not available |

| C3 | - | Data not available |

| C4 | - | Data not available |

| C5 | - | Data not available |

| C(nitrile) | - | Data not available |

| C(methyl) | - | Data not available |

Note: This table is a template. Specific values would need to be calculated using quantum chemical software.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Theoretical calculations can predict these vibrational frequencies and their corresponding intensities, which can then be compared with experimental spectra to confirm the structure and assign the observed bands to specific molecular motions. researchgate.net

For this compound, the characteristic vibrational modes would include the C≡N stretching of the nitrile group, the C-H stretching and bending of the pyrazole ring and the methyl group, and the ring stretching vibrations. A study on (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole demonstrated good agreement between experimental and theoretically calculated vibrational frequencies.

Table 3: Hypothetical Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Calculated Intensity |

| C≡N stretch | Data not available | Data not available |

| C-H stretch (ring) | Data not available | Data not available |

| C-H stretch (methyl) | Data not available | Data not available |

| Ring stretch | Data not available | Data not available |

| C-H bend (ring) | Data not available | Data not available |

| C-H bend (methyl) | Data not available | Data not available |

Note: This table is a template. Specific values would need to be calculated using quantum chemical software.

Electronic absorption spectra, typically measured using UV-Vis spectroscopy, provide information about the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) is a common method used to simulate these spectra by calculating the excitation energies and oscillator strengths of electronic transitions. mdpi.comresearchgate.net

For this compound, the UV-Vis spectrum would be characterized by π→π* transitions within the pyrazole ring. A study on a fluoropyrazolecarbonitrile derivative demonstrated the use of TD-DFT to generate electronic spectra in different solvents. biointerfaceresearch.com The same methodology could be applied to this compound to predict its absorption maxima.

Table 4: Hypothetical Simulated Electronic Absorption Spectra Data for this compound

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S₀ → S₁ | Data not available | Data not available | Data not available |

| S₀ → S₂ | Data not available | Data not available | Data not available |

| S₀ → S₃ | Data not available | Data not available | Data not available |

Note: This table is a template. Specific values would need to be calculated using quantum chemical software.

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to understand how a small molecule (ligand) might interact with a biological target, such as a protein or enzyme. nih.govacs.org

While no molecular docking studies specifically involving this compound were found, numerous studies have been conducted on other pyrazole derivatives. For example, pyrazole-carboxamides have been investigated as inhibitors of carbonic anhydrase, and molecular docking was used to understand their binding mechanisms. nih.gov Similarly, docking studies on other pyrazole compounds have explored their potential as anticancer agents by modeling their interactions with protein kinases. acs.org To perform a docking study on this compound, a specific biological target would first need to be identified.

Table 5: Hypothetical Molecular Docking Results for this compound with a Generic Protein Target

| Parameter | Value |

| Target Protein | Data not available |

| Docking Score (e.g., kcal/mol) | Data not available |

| Key Interacting Residues | Data not available |

| Types of Interactions (H-bonds, hydrophobic, etc.) | Data not available |

Note: This table is a template. Specific values would depend on the chosen protein target and docking software.

Biomedical and Industrial Applications of 1 Methyl 1h Pyrazole 3 Carbonitrile Derivatives

Medicinal Chemistry: Development of Biologically Active Agents

The pyrazole (B372694) nucleus is a privileged structure in drug discovery, known to impart a variety of pharmacological properties. nih.gov Derivatives of 1-methyl-1H-pyrazole-3-carbonitrile have been a focal point of research, leading to the identification of compounds with potent anti-inflammatory, anticancer, antimicrobial, antiviral, antiparasitic, and central nervous system activities.

Anti-inflammatory Agent Research

Pyrazole derivatives are well-established as anti-inflammatory agents, with celecoxib (B62257) being a prominent example of a pyrazole-containing drug. nih.govresearchgate.net Research has shown that various substituted pyrazole derivatives exhibit significant anti-inflammatory properties. nih.govsciencescholar.usmdpi.com

A study on novel pyrazole analogues demonstrated that compound 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide exhibited better anti-inflammatory activity than the standard drug, diclofenac (B195802) sodium. nih.gov In another study, a series of 1,3,4-trisubstituted pyrazole derivatives were reported to have potent anti-inflammatory activity and selective inhibition of COX-2. nih.gov Furthermore, certain pyrazole derivatives have shown excellent anti-inflammatory activity, with some compounds exhibiting higher percentage of inhibition of edema compared to standard drugs like indomethacin (B1671933) and celebrex. nih.gov

| Compound/Derivative | Research Finding |

| Pyrazole derivatives | Some derivatives showed potent anti-inflammatory activity and selective COX-2 inhibition. nih.gov |

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Exhibited better anti-inflammatory activity than diclofenac sodium. nih.gov |

| Trisubstituted pyrazole compounds (2a, 2b, 3a, 6b, 7b, and 9b) | Showed excellent anti-inflammatory activity (84.39%–89.57% inhibition) comparable to indomethacin and celebrex. nih.gov |

| Pyrazoline derivatives | Found to be more potent anti-inflammatory agents than pyrazoles in some studies. nih.gov |

Anticancer Compound Investigations

The pyrazole scaffold is a key component in numerous anticancer agents due to its ability to interact with various biological targets. nih.govnih.gov Derivatives of this compound have been synthesized and evaluated for their cytotoxic activity against several cancer cell lines. nih.govacs.org

For instance, novel pyrazole-indole hybrids have demonstrated significant anticancer potential. acs.org Specifically, compounds 5-((1H-indol-3-yl)methyleneamino)-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide (7a) and 5-((1H-indol-3-yl)methyleneamino)-3-(phenylamino)-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide (7b) showed excellent anticancer inhibition against the HepG2 cancer cell line. acs.org Furthermore, a series of pyrazole benzothiazole (B30560) hybrids exhibited potent activity against multiple cancer cell lines, including HT29, PC3, A549, and U87MG. nih.gov

In another study, a new class of benzothiazolyl pyrazolopyrimidine carbonitrile derivatives was synthesized, with some compounds displaying high cytotoxicity toward a majority of the 60 cell lines tested. nih.gov Research on pyrazole carbaldehyde derivatives identified a potent PI3 kinase inhibitor with excellent cytotoxicity against MCF7 breast cancer cells. nih.gov Additionally, hybrid molecules containing pyrazole and aryldiazenyl/arylhydrazono fragments have been synthesized, with 1-(4-((4-bromophenyl)diazenyl)-3,5-dimethyl-1H-pyrazol-1-yl)-2-(naphthalen-2-yloxy)ethan-1-one (5e) emerging as a promising anticancer agent. nih.gov

| Compound/Derivative | Research Finding | Target/Cell Line |

| Pyrazole-indole hybrids (7a and 7b) | Excellent anticancer inhibition. acs.org | HepG2 |

| Pyrazole benzothiazole hybrids | Potent activity against various cancer cells. nih.gov | HT29, PC3, A549, U87MG |

| Benzothiazolyl pyrazolopyrimidine carbonitrile derivatives | High cytotoxicity. nih.gov | 60 cell lines |

| Pyrazole carbaldehyde derivative | Potent PI3 kinase inhibitor with excellent cytotoxicity. nih.gov | MCF7 |

| 1-(4-((4-bromophenyl)diazenyl)-3,5-dimethyl-1H-pyrazol-1-yl)-2-(naphthalen-2-yloxy)ethan-1-one (5e) | Promising anticancer agent with xanthine (B1682287) oxidase inhibitory effect. nih.gov | HCT-116, MCF-7, HepG2 |

Antimicrobial Agent Development (Antibacterial, Antifungal)

Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity. mdpi.comnih.govptfarm.pl Various research efforts have focused on synthesizing new pyrazole compounds and evaluating their efficacy against different bacterial and fungal strains. nih.govmdpi.com

A study on new pyrazole derivatives revealed that compound 3 was highly active against the Gram-negative bacterium Escherichia coli, while compound 4 was highly active against the Gram-positive bacterium Streptococcus epidermidis. nih.gov Compound 2 from the same series showed significant antifungal activity against Aspergillus niger. nih.gov Another study reported that newly synthesized pyrazole derivatives exhibited a wide spectrum of activity against P. vulgaris and broad-spectrum inhibitory activity against B. subtilis and S. aureus. researchgate.net

The antimicrobial potential of pyrazoles is often enhanced by incorporating other heterocyclic rings. nih.gov For example, pyrazole-coumarin derivatives have been synthesized and shown to possess potent antimicrobial properties. ptfarm.pl

| Compound/Derivative | Activity | Target Organism(s) |

| Compound 3 | Antibacterial | Escherichia coli (Gram-negative) nih.gov |

| Compound 4 | Antibacterial | Streptococcus epidermidis (Gram-positive) nih.gov |

| Compound 2 | Antifungal | Aspergillus niger nih.gov |

| Pyrazole derivatives 22-29 | Antibacterial | P. vulgaris, B. subtilis, S. aureus researchgate.net |

| Pyrazole-coumarin derivatives | Antimicrobial | Various bacteria and fungi ptfarm.pl |

Antiviral and Antiparasitic Activities (e.g., Antileishmanial)

The therapeutic potential of pyrazole derivatives extends to antiviral and antiparasitic applications. nih.govnih.gov Specifically, research has highlighted their effectiveness against parasites like Leishmania and Trypanosoma cruzi. nih.govfrontiersin.orgeurekaselect.com

A series of 1-aryl-3-methyl-1H-pyrazole-4-carbonitriles and their tetrazole derivatives were synthesized and evaluated for their antileishmanial activity. nih.gov The results indicated that these compounds were more effective against Leishmania braziliensis than Leishmania amazonensis. nih.gov Notably, the 3-chlorophenyl and 3,4-dichlorophenyl tetrazole derivatives were the most potent against L. braziliensis promastigotes. nih.gov

Furthermore, trifluoromethylated pyrazole hybrids have demonstrated significant antiparasitic properties against both L. amazonensis and T. cruzi. frontiersin.org Structure-activity relationship studies revealed that the presence of a bulky group at the para position of the phenyl ring attached to the pyrazole core enhanced the antiparasitic effects. frontiersin.org Pyrazole-benzimidazole hybrids have also shown potent activity against T. cruzi, with some compounds effectively reducing the parasite load by over 80% in 3D cardiac spheroids. eurekaselect.com

| Compound/Derivative | Activity | Target Organism(s) |

| 1-aryl-3-methyl-1H-pyrazole-4-carbonitriles and their tetrazole derivatives | Antileishmanial | Leishmania braziliensis, Leishmania amazonensis nih.gov |

| 3-chlorophenyl and 3,4-dichlorophenyl tetrazoles | Potent antileishmanial | Leishmania braziliensis promastigotes nih.gov |

| Trifluoromethylated pyrazole hybrids | Antiparasitic | Leishmania amazonensis, Trypanosoma cruzi frontiersin.org |

| Pyrazole-benzimidazole hybrids | Antiparasitic | Trypanosoma cruzi eurekaselect.com |

| Pyrazole-thiazoline derivatives | Trypanocidal | Trypanosoma cruzi nih.gov |

Central Nervous System Active Agents (e.g., Anxiolytics, Antidepressants)

Pyrazole derivatives have been investigated for their effects on the central nervous system (CNS), with some compounds showing promise as anxiolytic and antidepressant agents. nih.govnih.gov The pyrazoline scaffold, a dihydro derivative of pyrazole, has been a particular focus of research for developing potential antidepressant agents that target monoamine oxidase (MAO) enzymes. nih.gov

Several studies have indicated that pyrazoline-based molecules exhibit a good affinity for MAO isoforms, suggesting their potential as monoamine oxidase inhibitors (MAOIs). nih.gov Research in this area has focused on the synthesis and evaluation of pyrazoline-containing derivatives for their ability to inhibit the MAO-A enzyme, which is a key target for the treatment of depression. nih.gov Additionally, some pyrazino[1,2-a] nih.govnih.govbenzodiazepine derivatives have been synthesized and evaluated for their anxiolytic and antidepressant activities, with one compound showing significant anxiolytic effects. nih.gov

| Compound/Derivative | Activity | Target/Mechanism |

| Pyrazoline derivatives | Antidepressant | Monoamine oxidase (MAO) inhibition nih.gov |

| 7-(o-chlorophenyl)-9-chloro-1,2,3,4,4a,5-hexahydro-3-methylpyrazino[1,2-a];E11,4]benzodiazepine (4b) | Anxiolytic | Not specified nih.gov |

Insecticidal Activity (e.g., Fipronil analogs)

In the agrochemical industry, pyrazole derivatives are renowned for their potent insecticidal properties. nih.govresearchgate.net Fipronil, a broad-spectrum phenylpyrazole insecticide, is a well-known example that highlights the commercial success of this class of compounds. wikipedia.org The mode of action for phenylpyrazole insecticides involves blocking GABA-gated chloride channels in insects, a target that is less susceptible in mammals. wikipedia.org

Research has focused on synthesizing novel pyrazole amides and other derivatives to discover new insecticidal agents. nih.gov Bioassays have demonstrated that some of these compounds exhibit notable control against a range of insect pests, including Plutella xylostella, Helicoverpa armigera, and Culex pipiens pallens. nih.gov Furthermore, N-pyridylpyrazole derivatives containing a thiazole (B1198619) moiety have shown excellent insecticidal activities against various lepidopteran pests. researchgate.net Some of these compounds were found to be more effective than existing insecticides like fipronil. researchgate.net

| Compound/Derivative | Activity | Target Insect(s) |

| Phenylpyrazole insecticides (e.g., Fipronil) | Broad-spectrum insecticide | Various insect pests wikipedia.org |

| Pyrazole amide derivatives containing hydrazone substructures | Insecticidal | Plutella xylostella, Helicoverpa armigera, Culex pipiens pallens, and others nih.gov |

| N-pyridylpyrazole derivatives containing a thiazole moiety | Insecticidal | Lepidopteran pests, including Plutella xylostella researchgate.net |

| Pyrazoline-type insecticides | Insecticidal | Coleopteran and lepidopteran pests researchgate.net |

Role as Key Synthetic Intermediates in Pharmaceutical Synthesis

The pyrazole nucleus is considered a "privileged scaffold" in medicinal chemistry, as it is a core component in numerous drugs with diverse therapeutic actions. nih.govnih.gov Derivatives of this compound serve as crucial building blocks in the construction of these complex pharmaceutical agents. The pyrazole ring can act as a bioisostere for a benzene (B151609) ring, often leading to improved physicochemical properties such as solubility and lipophilicity in drug candidates. nih.gov

The synthesis of polysubstituted pyrazoles is a fundamental process in pharmaceutical development. nih.gov A common and foundational method is the Knorr-pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govacs.org For instance, the reaction of ethyl hydrazine with a dicarbonyl compound can yield a pyrazole core, which can then be further modified. acs.org Similarly, reacting α,β-unsaturated nitriles with hydrazine derivatives can produce 5-aminopyrazoles, incorporating a key functional group directly. mdpi.com

These synthetic strategies allow for the creation of a wide array of pyrazole-based drugs. The structural versatility enables their use in developing treatments for a range of conditions.

Table 1: Examples of Marketed Drugs Containing a Pyrazole Core

| Drug Name | Therapeutic Category |

|---|---|

| Celecoxib | Anti-inflammatory (COX-2 inhibitor) |

| Rimonabant (B1662492) | Anti-obesity (Cannabinoid receptor antagonist) |

| CDPPB | Antipsychotic |

| Difenamizole | Analgesic |

| Fezolamide | Antidepressant |

The synthesis of these drugs often involves multi-step processes where a pyrazole intermediate, structurally related to this compound, is elaborated. For example, the synthesis of pyrazole-4-carbaldehyde derivatives can be achieved through the Vilsmeier-Haack reaction of hydrazones. nih.gov These aldehydes can then be reacted with other molecules, such as aminothiophenes, to build more complex heterocyclic systems with potential antibacterial and anti-inflammatory properties. nih.gov

Materials Science and Functional Applications

Beyond pharmaceuticals, the distinct electronic and photophysical properties of this compound derivatives have led to their exploration in advanced materials science.

Pyrazole derivatives are a significant class of N-heterocyclic compounds known for their fluorescent properties, making them attractive for applications in bioimaging and as functional materials. rsc.orgbenthamdirect.comnih.gov Their fluorescence is often characterized by high quantum yields, photostability, and sensitivity to the surrounding environment (solvatofluorochromism). nih.gov

Research has focused on designing and synthesizing novel pyrazole-based chromophores that exhibit intense blue fluorescence. epa.gov The synthetic versatility of the pyrazole core allows for the attachment of various functional groups to tune the photophysical properties. nih.gov For example, a fluorescently labeled pyrazole derivative, EH-DF, was synthesized by incorporating a dansyl moiety. nih.gov This compound displayed significant fluorescence, enabling it to be traced within plant seedlings to study its biological activity. nih.gov The investigation of such molecules includes detailed characterization of their optical properties.

Table 2: Fluorescence Properties of a Labeled Pyrazole Derivative (EH-DF)

| Property | Value |

|---|---|

| Maximal Excitation Wavelength | 350 nm |

| Maximal Emission Wavelength | 535 nm |

| Fluorescence in | Blue range in various solvents |

The development of these materials is driven by their potential use as probes in biological systems and as active components in optical devices. benthamdirect.comepa.gov

The luminescent properties of pyrazole derivatives make them prime candidates for use in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs). epa.gov Five new materials based on pyrazole derivatives were synthesized and characterized for their potential in OLEDs, showing high glass transition temperatures and high optical band gaps (3.43 to 3.66 eV), which are desirable for stable device performance. epa.gov

In a related study, compounds based on a pyrimidine-5-carbonitrile core—structurally analogous in its electron-withdrawing nitrile function—were developed for OLED applications. nih.gov These materials exhibited efficient thermally activated delayed fluorescence (TADF), a crucial mechanism for achieving high efficiency in OLEDs. The molecules demonstrated bipolar charge-transporting properties, with hole and electron mobilities suitable for effective device operation. nih.gov A non-doped sky-blue OLED fabricated with one of these materials achieved an external quantum efficiency of 12.8%, highlighting the potential of this class of compounds in creating efficient lighting and display technologies. nih.gov

Pyrazole derivatives have been identified as effective corrosion inhibitors for metals, particularly for steel in acidic environments. nih.govtandfonline.comresearchgate.net Their inhibitory action stems from the ability of the molecule to adsorb onto the metal surface, forming a protective layer that blocks the active sites for corrosion. tandfonline.comresearchgate.net The presence of heteroatoms (nitrogen) and π-electrons in the pyrazole ring facilitates this adsorption process. nih.gov

Studies have demonstrated that the inhibition efficiency (IE) of these compounds increases with their concentration. In one study, two novel pyrazole derivatives, designated L4 and L6, were tested as corrosion inhibitors for carbon steel in a 1 M HCl solution. nih.govacs.org The results showed a significant reduction in the corrosion rate, with the efficiency depending on the molecular structure.

Table 3: Corrosion Inhibition Efficiency of Pyrazole Derivatives on Carbon Steel in 1 M HCl

| Inhibitor | Concentration (M) | Inhibition Efficiency (IE %) |

|---|---|---|

| L4 | 10⁻³ | 90.1% |

| L6 | 10⁻³ | 91.8% |

Polarization studies indicate that these pyrazole derivatives act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. tandfonline.com The effectiveness of these compounds, which can be synthesized readily, makes them a promising alternative for industrial applications requiring metal protection. nih.gov

Advanced Analytical and Methodological Developments

Chromatographic Separation and Purification Techniques

The isolation and purification of pyrazole (B372694) derivatives, including 1-methyl-1H-pyrazole-3-carbonitrile, rely on various chromatographic methods. The choice of technique often depends on the scale of the preparation and the nature of the impurities.

Thin-layer chromatography (TLC) is a fundamental technique for monitoring the progress of reactions that synthesize pyrazole compounds. mdpi.comrsc.org It allows for rapid qualitative assessment of the purity of analytical samples, often using developing solvents like dichloromethane (B109758) (DCM) or mixtures such as DCM with 2% methanol. mdpi.com For purification on a larger scale, column chromatography is frequently employed. A common stationary phase is silica (B1680970) gel, with gradient elution systems like ethyl acetate (B1210297) in hexane (B92381) used to separate the desired product from reaction byproducts and intermediates. mdpi.com In some cases, purification can be achieved through non-chromatographic methods like recrystallization from solvents such as ethanol (B145695) or by forming acid addition salts which can be crystallized out of an organic solvent. rsc.orggoogle.com

For high-purity analysis and separation, more advanced techniques are utilized. Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (UPLC-MS), provides high-resolution separation and is used to confirm the purity of pyrazole derivatives, which can exceed 95%. researchgate.net A typical setup might involve an Aquity BEH C18 column. researchgate.net Gas chromatography (GC), also frequently coupled with mass spectrometry (GC-MS), is another powerful tool for analyzing the purity and composition of pyrazole isomer mixtures. mdpi.com

Table 1: Chromatographic Techniques for Pyrazole Derivatives

| Technique | Application | Details (Stationary/Mobile Phase, etc.) | Source(s) |

| Thin-Layer Chromatography (TLC) | Reaction monitoring, purity confirmation | Silica gel plates; Eluent: DCM or DCM/2% methanol | mdpi.comrsc.org |

| Column Chromatography | Preparative purification | Silica gel; Eluent: Ethyl acetate/hexane gradient | mdpi.com |

| Gas Chromatography (GC) | Analysis of isomeric mixtures | Coupled with Mass Spectrometry (GC-MS) | mdpi.com |

| Ultra-Performance Liquid Chromatography (UPLC) | Purity analysis | Aquity BEH C18 column; Coupled with Mass Spectrometry (UPLC-MS) | researchgate.net |

| Recrystallization | Product purification | Solvent: Ethanol | rsc.org |

| Acid Addition Salt Crystallization | Product purification | Formation of salts which are crystallized from organic solvents | google.com |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of this compound and related compounds through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, confirming the elemental composition. researchgate.net

Electron ionization (EI) coupled with gas chromatography (GC-MS) is a common method, but pyrazole compounds can be susceptible to thermal degradation under typical GC conditions. nist.gov To overcome this, derivatization is often employed. For instance, converting pyranopyrazole analogs to their trimethylsilyl (B98337) (TMS) derivatives allows for the acquisition of useful mass spectra. nist.gov

The fragmentation patterns observed in the mass spectra are key to structural confirmation. For pyrazole derivatives, fragmentation can be complex. In studies of phenylaminopyrazole isomers, tandem mass spectrometry (MS³) has been used to track fragmentation pathways. mdpi.com A common fragmentation includes the loss of the pyrazole's methyl group, leading to the formation of a characteristic product ion. mdpi.com In the analysis of TMS-derivatized pyranopyrazoles, a notable fragmentation mechanism involves a TMS radical transfer followed by cleavage reactions, resulting in a stable characteristic cation, such as [M-65]⁺. nist.gov Analysis of different isomers can also reveal unique fragment ions that help in their differentiation. nist.gov

Table 2: Characteristic Mass Spectrometry Fragments in Pyrazole Analysis

| Compound Class | Technique | Progenitor Ion | Characteristic Fragment / Loss | Observation | Source(s) |

| Phenylaminopyrazole Isomers | MS³ | m/z 215.0926 | m/z 200.0690 | Corresponds to the loss of the pyrazole methyl group. | mdpi.com |

| TMS-derivatized Pyrano[2,3-c]pyrazoles | GC/MS (EI) | M⁺ (Molecular Ion) | [M-65]⁺ | Formation of a stable cation after TMS radical transfer and cleavage. | nist.gov |

| Tetrahydrobenzo[b]thiophene derivative | GC-MS | [M+ − 1] | m/z 150 | Resulting from the fragmentation of [CNHC(=O)C(CN)=C(CH3Ph)]+. | mdpi.com |

Advanced Characterization Techniques (e.g., Hirshfeld Surface Analysis)

Beyond standard spectroscopic methods, advanced computational and analytical techniques like Hirshfeld surface analysis are used to provide deep insights into the intermolecular interactions that govern the crystal packing of pyrazole derivatives. This method is crucial for understanding the supramolecular architecture of crystalline solids. nih.govresearchgate.net

Hirshfeld surface analysis defines the space a molecule occupies in a crystal and maps various properties onto this surface. The analysis generates two-dimensional fingerprint plots that quantify the different types of intermolecular contacts. nih.govresearchgate.net For pyrazole-containing crystal structures, these analyses reveal a complex network of interactions.

While a specific Hirshfeld analysis for this compound is not detailed in the surveyed literature, studies on closely related pyrazole complexes demonstrate the power of this technique. For example, in a copper(II) pyrazole-carboxylate complex, the most significant contributions to the crystal packing were from H···H (40%), H···Cl/Cl···H (24.3%), and H···O/O···H (11.8%) contacts. nih.gov In another example, methyl 1-(2,4-dichlorobenzyl)-5-methyl-1H-pyrazole-3-carboxylate, H···H, Cl···H/H···Cl, C···H/H···C, and O···H/H···O interactions were also dominant. researchgate.net These interactions, including hydrogen bonds and other van der Waals forces, are fundamental to the stability and physical properties of the crystalline material. researchgate.net

Table 3: Hirshfeld Surface Contact Contributions in Related Pyrazole Compounds

| Compound | H···H (%) | H···Cl/Cl···H (%) | H···O/O···H (%) | H···C/C···H (%) | H···N/N···H (%) | Source(s) |

| Di-μ-chlorido-bis[...]copper(II) | 40.0 | 24.3 | 11.8 | 9.2 | 8.3 | nih.gov |

| Methyl 1-(2,4-dichlorobenzyl)-5-methyl-1H-pyrazole-3-carboxylate | Major Contributor | Major Contributor | Major Contributor | Major Contributor | Major Contributor | researchgate.net |

| 3,5-Bis(4-Methoxyphenyl)-4,5-Dihydro-1H-Pyrazole-1-Carbothioamide | 81.8 | N/A | 7.5 | N/A | 1.9 | researchgate.net |

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 1-methyl-1H-pyrazole-3-carbonitrile, and how can reaction efficiency be optimized?

- Methodological Answer : A common approach involves cyclocondensation of pyrazole precursors with nitrile-containing reagents. For example, ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF₄]) can enhance reaction efficiency by acting as both solvent and catalyst, achieving yields up to 93% under mild conditions (80°C, 10 hours) . Optimization should focus on solvent choice, stoichiometry of reactants (e.g., malononitrile, aldehydes), and temperature control to minimize side products.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key peaks include aromatic protons (δ ≈ 7.5–8.0 ppm for pyrazole rings) and nitrile carbons (δ ≈ 110–120 ppm) .

- IR Spectroscopy : Strong absorption bands at ~2230 cm⁻¹ (C≡N stretch) confirm the nitrile group .

- Mass Spectrometry : High-resolution MS (EI) validates molecular weight (e.g., m/z = 224.0805 for C₁₁H₈N₆ derivatives) .

Q. How is this compound utilized in medicinal chemistry or drug discovery pipelines?

- Methodological Answer : Pyrazole-carbonitrile derivatives are scaffolds for bioactive molecules. For example, analogs exhibit antidiabetic, antitumor, and antimicrobial activities . Researchers should prioritize functionalization at the 3-position (nitrile group) and 1-position (methyl group) to modulate bioactivity. Computational docking studies (e.g., using AutoDock Vina) can predict binding affinities to target proteins like kinases or receptors .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement provides precise bond lengths and angles. For example, a derivative (C₁₆H₁₄N₄O) crystallizes in a monoclinic system (space group P2₁/c), with intermolecular interactions (e.g., C–H···N) stabilizing the lattice . Challenges include resolving disorder in methyl or nitrile groups, which require high-resolution data (<1.0 Å) and iterative refinement cycles .

Q. What strategies mitigate contradictions in spectral data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Compare NMR/IR data with computationally predicted spectra (e.g., Gaussian DFT calculations).

- Isotopic Labeling : Use ¹⁵N-labeled analogs to confirm nitrogen connectivity in pyrazole rings.

- Crystallographic Validation : Resolve ambiguities (e.g., tautomerism) via SCXRD, as seen in triazole-pyrazole hybrids .

Q. How do solvent and catalyst systems influence regioselectivity in pyrazole-carbonitrile synthesis?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, CH₂Cl₂) favor nitrile incorporation at the 3-position, while protic solvents may lead to side reactions. Catalysts like trifluoroacetic acid (TFA) enhance electrophilic substitution in azide-mediated routes . For example, TFA in CH₂Cl₂ at 50°C achieves 76–88% yields in azide-functionalized derivatives .

Q. What computational methods predict the reactivity of this compound in click chemistry?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states in Huisgen cycloadditions. Key parameters include frontier molecular orbital (FMO) energies (HOMO-LUMO gaps) and Fukui indices to identify reactive sites. For example, the nitrile group’s electron-withdrawing effect lowers LUMO energy, facilitating nucleophilic attacks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.